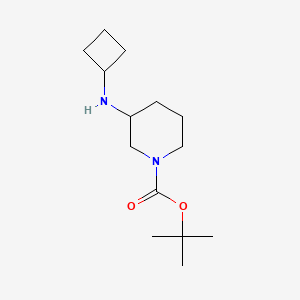
Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is a chemical compound with the empirical formula C14H26N2O2 . It has a molecular weight of 254.37 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Medicinal Chemistry
Graphical Synthetic Routes of Vandetanib : The compound tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is part of the synthesis process of vandetanib, a medication used for the treatment of certain types of cancer. Various synthetic routes have been analyzed, demonstrating its role in the industrial production and synthesis of such complex molecules, thereby highlighting its commercial value in the pharmaceutical industry (Mi, 2015).
Role in Asymmetric Synthesis of N-Heterocycles
Asymmetric N-Heterocycle Synthesis : this compound is closely related to tert-butanesulfinamide, a compound used extensively in the stereoselective synthesis of amines and their derivatives. This method is particularly significant in the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are vital components of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Utility in Drug Synthesis and Pharmacological Studies
Synthesis and Pharmacological Evaluation : The compound’s structural framework is utilized in the synthesis of various derivatives for pharmacological evaluation. For instance, derivatives of piperidine, where this compound can be a structural analog, have been synthesized and evaluated for activities such as vasodilation and antihypertensive effects, indicating its potential application in the development of cardiovascular drugs (Chen et al., 2011).
Potential in Obesity and Anticonvulsant Therapy
Anti-Obesity Agents : Derivatives structurally similar to this compound have been explored for their anti-obesity activities. These studies underscore the potential of the compound's framework in the development of novel treatments for obesity (Chen et al., 2014).
Anticonvulsant Activity : Similarly, analogs of this compound have been part of studies focusing on the synthesis and evaluation of potential anticonvulsant drugs. These findings highlight the compound's relevance in medicinal chemistry, particularly in the field of neurology and the treatment of conditions such as epilepsy (Ho et al., 2001).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQFNPWOLJWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669720 | |
| Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002359-87-6 | |
| Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)












![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)